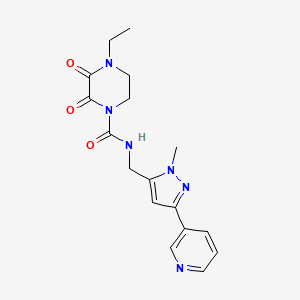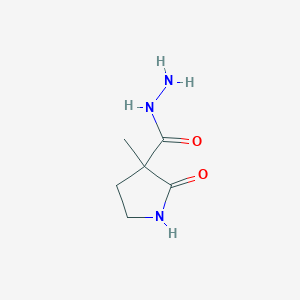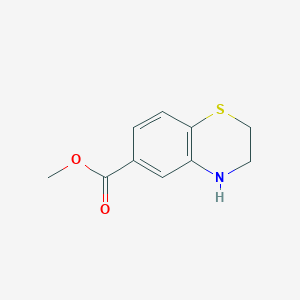
4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The core structure of this compound, particularly the pyrazolo[3,4-b]pyridine moiety, has been associated with significant anticancer properties. Research indicates that derivatives of this class can be synthesized and have demonstrated efficacy against various cancer cell lines, including renal cancer . The substitution patterns at specific positions on the core structure can influence the biological activity, offering a pathway to targeted cancer therapies.
Synthesis of Biologically Active Derivatives
The versatility of the compound’s structure allows for the synthesis of a wide range of biologically active derivatives. By altering substituents at key positions, researchers can create compounds with varied pharmacological profiles. This adaptability makes it a valuable scaffold for drug development, particularly in the design of molecules with potential therapeutic applications .
Biological Activity Pattern Analysis
The compound’s structure is conducive to the analysis of biological activity patterns. By studying the effects of different substituents at the N1, C3, C4, C5, and C6 positions, scientists can establish correlations between structural variations and biological outcomes. This analysis can guide the design of new compounds with desired biological activities .
Ultrasonic-Assisted Synthesis
Innovative synthesis methods such as ultrasonic-assisted synthesis have been applied to this compound’s derivatives. This technique can improve reaction yields and reduce synthesis time, making the production of these compounds more efficient and environmentally friendly .
Pharmacological Potential
Compounds with the pyrazolo[3,4-b]pyridine core have been reported to encompass a broad range of pharmacological potentials. They have been studied for antiviral, antimicrobial, and antitumor activities, among others. This highlights the compound’s role as a versatile pharmacophore in medicinal chemistry .
Bioisostere of Natural Purine
Due to its structural similarity to natural purines, the compound can act as a bioisostere, potentially mimicking or modulating the biological effects of purines. This property is particularly useful in the design of drugs that target purine-binding enzymes or receptors .
Neurological Disorders
Some derivatives of this compound have shown promise in the treatment of neurological disorders such as Parkinson’s disease. The ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for further research in this area .
Antimicrobial and Antiviral Applications
The compound’s derivatives have also been explored for their antimicrobial and antiviral activities. Their potential to inhibit the growth of various pathogens or interfere with viral replication could lead to new treatments for infectious diseases .
properties
IUPAC Name |
4-ethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-3-22-7-8-23(16(25)15(22)24)17(26)19-11-13-9-14(20-21(13)2)12-5-4-6-18-10-12/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFGYVZVLBEGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)


![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2926444.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)



![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)